Cryptofolione

Vue d'ensemble

Description

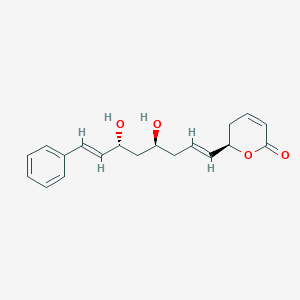

Cryptofolione is a natural product that belongs to the class of phenols . It is derived from the fruits of Cryptocarya alba . It has been found to have moderate cytotoxicity in both macrophages and T. cruzi amastigotes, and it also displays a mild inhibitory effect on the promastigote form of Leishmania spp .

Synthesis Analysis

The total syntheses of cryptofolione were accomplished by two different routes via a common intermediate that underwent a cross-metathesis (CM) reaction with a vinyl lactone . The intermediate was prepared by coupling of an acyl anion equivalent with a chiral allyl epoxide synthon, or by Prins cyclization of a trans-cinnamaldehyde with a chiral homoallylic alcohol .

Molecular Structure Analysis

The molecular structure of Cryptofolione is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . The structure was elucidated by spectroscopic methods .

Physical And Chemical Properties Analysis

Cryptofolione is an oil-like substance . It has a molecular weight of 314.38 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

If “Cryptofolione” is a new or emerging topic in scientific research, it might not have extensive literature or established applications yet. In such cases, it could be beneficial to reach out to research institutions or scientists who are working directly with “Cryptofolione”. They might be able to provide the most accurate and up-to-date information.

Application in Pharmacology

Cryptofolione has shown activity towards Trypanosoma cruzi trypomastigotes, reducing their number by 77% at 250 μg mL −1 . It also displayed a mild inhibitory effect on the promastigote form of Leishmania spp . However, it showed moderate cytotoxicity in both macrophages and T. cruzi amastigotes . As both cytotoxic and trypanocidal effects are similar, the compound presented little selectivity in the assay models .

Application in Chemistry

Cryptofolione is a chemical compound that can be isolated from the fruits of Cryptocarya alba . The structures of Cryptofolione and its derivatives were elucidated by spectroscopic methods .

Application in Anticancer Research

Cryptoconcatones A-L, a series of 12 dihydropyrone derivatives isolated from the evergreen tree Cryptocarya concinna Hance, have revealed antiproliferative activity against cultured cancer cells . The lead compound in the series, cryptoconcatone L, has shown significant potential . Based on a structural analogy with the anticancer natural product pironetin, which is well known for binding covalently to α-tubulin and for functioning as a microtubule polymerization inhibitor, the interaction of cryptoconcatones with tubulin dimers was investigated using molecular docking . Two compounds, cryptoconcatones F and L, were found to interact with α-tubulin much more potently than pironetin . This study contributes to a better understanding of the mechanism of action of cryptoconcatones and should help the design of analogues targeting the pironetin site of α-tubulin .

Propriétés

IUPAC Name |

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKFCRSAYKODTM-RURAAYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11716631 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

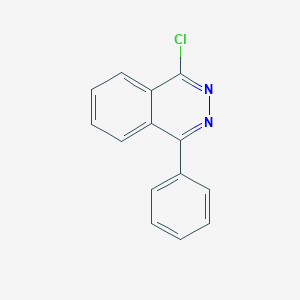

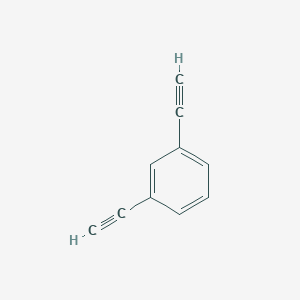

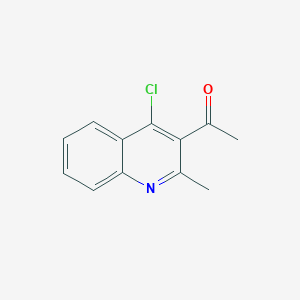

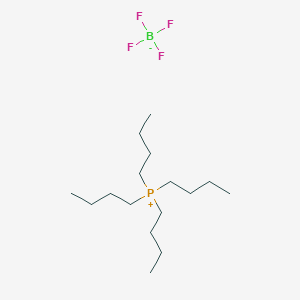

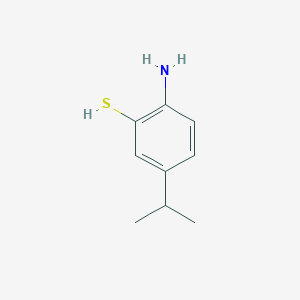

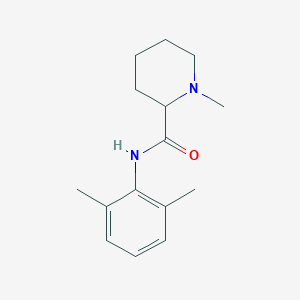

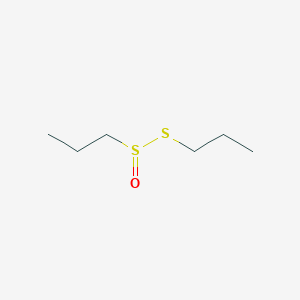

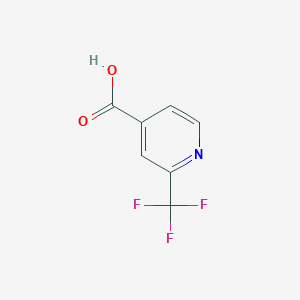

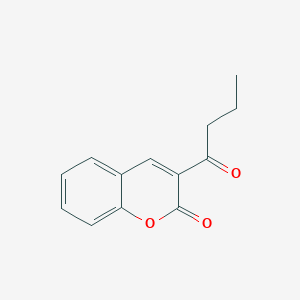

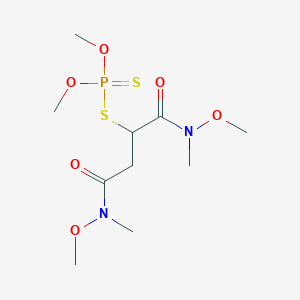

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.